molecular formula C8H8ClNO B034336 2-Chloro-6-methylbenzamide CAS No. 101080-58-4

2-Chloro-6-methylbenzamide

Cat. No. B034336
M. Wt: 169.61 g/mol
InChI Key: ODGRDDQOHGVCHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to 2-Chloro-6-methylbenzamide, involves various chemical pathways. For example, 2,6-difluorobenzamide was synthesized from 2,6-dichlorobenzonitrile via fluorination and hydrolysis, yielding an 80.5% product yield with a melting point of 145.4-145.6 ℃, highlighting the process's efficiency and environmental friendliness due to less pollution (Li Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 2-Chloro-6-methylbenzamide analogs, has been detailed through various methods such as X-ray diffraction. For instance, the crystal structure of m-methylbenzamide, a similar compound, shows the amide group's twist due to steric hindrance and the formation of NH–O hydrogen bonds, which could imply similar structural features in 2-Chloro-6-methylbenzamide (OriiSeiki et al., 1963).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives demonstrate various reactivity patterns. For example, the electrochemical reduction of 2-chloro-NN-diphenylbenzamides leads to intramolecular cyclization, forming complex structures like N-phenylphenanthridone, which sheds light on the potential reactivity of 2-Chloro-6-methylbenzamide under similar conditions (J. Grimshaw & D. Mannus, 1977).

Physical Properties Analysis

The study of benzamide derivatives' physical properties, such as solubility, melting point, and stability, provides insight into 2-Chloro-6-methylbenzamide's characteristics. The synthesis and physical characterization of 2-Amino-5-chloro-N,3-dimethylbenzamide, which shares structural similarities with 2-Chloro-6-methylbenzamide, offer a glimpse into the latter's potential physical properties (Zhang Zho, 2014).

Chemical Properties Analysis

Analyzing the chemical properties of benzamide derivatives, including reactivity, bonding, and interaction with other molecules, is crucial. The study on the electrochemical reactions of 2-chloro-NN-diphenylbenzamides, for example, highlights the specific reactivity that can be expected from compounds like 2-Chloro-6-methylbenzamide under electrochemical conditions, revealing its potential for undergoing intramolecular cyclization and forming complex molecules (J. Grimshaw & D. Mannus, 1977).

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Biochemistry
    • Application : 2-Chloro-6-methylbenzamide may be used in the synthesis of novel benzamide compounds, which have been found to exhibit antioxidant and antibacterial activities .
    • Methods : These benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products are then analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Antimicrobial and Disinfectant Activity

    • Field : Microbiology
    • Application : 2-Chloro-benzamides, which can be synthesized from 2-Chloro-6-methylbenzamide, have been evaluated for their antimicrobial and disinfectant activities .
    • Methods : The specific methods of application or experimental procedures are not detailed in the available resources .
    • Results : The specific results or outcomes obtained are not detailed in the available resources .

Safety And Hazards

The safety data sheet for 2-Chloro-6-methylbenzamide indicates that it is an irritant . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers Relevant papers on 2-Chloro-6-methylbenzamide include studies on the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides , and a paper on palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes .

properties

IUPAC Name

2-chloro-6-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGRDDQOHGVCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143724
Record name Benzamide, 2-chloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylbenzamide

CAS RN

101080-58-4
Record name Benzamide, 2-chloro-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101080584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-chloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-6-methylbenzonitrile (2.0 g) in conc. sulphuric acid (10 mL) was heated at 100° C. for 3-4 h. The reaction mass was quenched in ice-water and the solid obtained was filtered. The precipitate was suck dried to afford 1.5 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 2.28 (s, 3H), 7.21-7.27 (m, 3H), 7.65 (s, 1H), 7.91 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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